molecular formula C12H17NO5S B13492869 1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- CAS No. 768354-41-2

1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]-

Cat. No.: B13492869
CAS No.: 768354-41-2
M. Wt: 287.33 g/mol
InChI Key: WSELKUJRJCEHGR-UHFFFAOYSA-N
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Description

1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- is a chemical compound with a complex structure that includes a sulfonic acid group and a phenylmethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- typically involves multiple steps. One common method involves the reaction of butanesulfonic acid with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- involves its interaction with specific molecular targets. The sulfonic acid group can act as a strong acid, donating protons and participating in acid-catalyzed reactions. The phenylmethoxycarbonyl group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- is unique due to the combination of the sulfonic acid and phenylmethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

768354-41-2

Molecular Formula

C12H17NO5S

Molecular Weight

287.33 g/mol

IUPAC Name

4-(phenylmethoxycarbonylamino)butane-1-sulfonic acid

InChI

InChI=1S/C12H17NO5S/c14-12(13-8-4-5-9-19(15,16)17)18-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,14)(H,15,16,17)

InChI Key

WSELKUJRJCEHGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCS(=O)(=O)O

Origin of Product

United States

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